molecular formula C9H10ClNO2 B118516 (R)-(-)-2-Chlorophenylglycine methyl ester CAS No. 141109-16-2

(R)-(-)-2-Chlorophenylglycine methyl ester

Cat. No. B118516
M. Wt: 199.63 g/mol
InChI Key: UTWOZNRDJNWTPS-MRVPVSSYSA-N
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Description

“®-(-)-2-Chlorophenylglycine methyl ester” is a chemical compound with the empirical formula C9H10ClNO2 and a molecular weight of 199.63 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of this compound is COC(C@HC1=C(Cl)C=CC=C1)=O . This indicates that the compound contains a chlorine atom attached to a phenyl group, a glycine moiety, and a methyl ester group .

Scientific Research Applications

Chiral Building Block in Pharmaceutical Synthesis

(R)-(-)-2-Chlorophenylglycine methyl ester is a key chiral building block in the synthesis of various pharmaceuticals. For instance, its S-enantiomer is vital in the production of clopidogrel, an antiaggregatory and antithrombotic drug. A study by Weng et al. (2020) highlights the use of immobilized Protease 6SD on multi-walled carbon nanotubes for the enantioselective resolution of this compound, achieving high purity and conversion rates (Weng et al., 2020).

Synthesis of Drug Isomers

The compound is also utilized in the synthesis of drug isomers. A study by Wei-hui (2010) demonstrates the synthesis of an isomer of clopidogrel using 2-chlorophenylglycine methyl ester (Wei-hui, 2010).

Brush-Type Chiral Stationary Phases

In analytical chemistry, phenylglycine derivatives, including variants of 2-chlorophenylglycine methyl ester, are employed to create novel brush-type chiral stationary phases for chromatographic separation. Bin Qi's research (2015) delves into the preparation of such derivatives for enantioseparation (Qi, 2015).

Cyclopalladated Complex Synthesis

The compound is involved in the synthesis of optically active cyclopalladated complexes, as explored by Fuchita et al. (1997). These complexes have potential applications in catalysis and materials science (Fuchita et al., 1997).

Enantiomeric Separation and Analysis

It is also used in the separation of enantiomeric amino compounds. Research by Gal and Sedman (1984) assessed the use of R-α-Methylbenzyl isothiocyanate for this purpose, with phenylglycine methyl ester derivatives showing good separation factors (Gal & Sedman, 1984).

Enzymatic Resolution for Drug Synthesis

Xue et al. (2013) detailed the efficient production of S-(+)-2-chlorophenylglycine, an important intermediate in clopidogrel synthesis, using immobilized penicillin G acylase in a recirculating packed bed reactor (Xue et al., 2013).

properties

IUPAC Name

methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWOZNRDJNWTPS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265152
Record name Methyl (αR)-α-amino-2-chlorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R)-2-amino-2-(2-chlorophenyl)acetate

CAS RN

141109-16-2
Record name Methyl (αR)-α-amino-2-chlorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141109-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (αR)-α-amino-2-chlorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (αR)-α-amino-2-chlorobenzeneacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ3WA9YX3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
QC Zhu - 1992 - search.proquest.com
The enantioselective reductions of prochiral aryl N-diphenylphosphinyl imines with chiral reducing reagents to N-diphenylphosphinyl amides (with up to 87% ee) have been …
Number of citations: 2 search.proquest.com

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